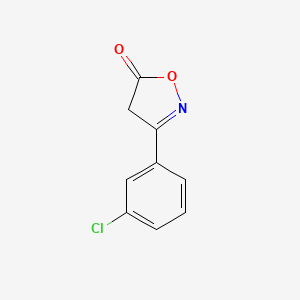

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one

描述

属性

IUPAC Name |

3-(3-chlorophenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAIGBCPSXKAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cycloaddition-Based Synthesis via Nitrile Oxide Intermediates

1,3-Dipolar Cycloaddition of 3-Chlorobenzaldoxime

The 1,3-dipolar cycloaddition reaction between in situ-generated nitrile oxides and dipolarophiles represents a cornerstone for constructing the 4,5-dihydroisoxazole (isoxazoline) core. In this method, 3-chlorobenzaldoxime serves as the precursor for nitrile oxide formation. Treatment with sodium hypochlorite (NaOCl) in chloroform at 273 K induces oxidation, generating the reactive nitrile oxide species. Subsequent cycloaddition with allyl derivatives, such as 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione, proceeds regioselectively to yield the isoxazoline ring system.

Reaction Conditions and Optimization

- Oxime Activation : A 4% NaOCl solution (4 mL) is added dropwise to a mixture of 3-chlorobenzaldoxime (1.3 mmol) and allyl dipolarophile (1 mmol) in chloroform.

- Temperature Control : The reaction is maintained at 273 K to prevent side reactions and ensure controlled nitrile oxide generation.

- Workup : After 4 hours, the organic layer is separated, dried, and purified via silica gel chromatography (hexane/ethyl acetate, 1:1), yielding colorless crystals (68–75%).

Structural Analysis

X-ray crystallography confirms the equatorial orientation of the 3-chlorophenyl substituent and planarity of the isoxazoline ring (r.m.s. deviation = 0.081 Å). The ketone at position 5 arises from tautomerization during workup.

One-Pot Synthesis Using DMT-MM-Mediated Coupling

N-Acylation and Cyclodehydration of Amino Acids

Fujita and Kunishima’s one-pot method, originally developed for oxazol-5(4H)-ones, can be adapted for dihydroisoxazolones by modifying reaction conditions. This approach employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids, enabling sequential N-acylation and cyclodehydration in aqueous solvents.

Procedure

- N-Acylation : 3-Chlorophenylacetic acid (0.5 mmol) and DMT-MM (0.525 mmol) are stirred in acetone/water (3:1) with N-methylmorpholine (NMM, 0.1 mmol). After 15 minutes, glycine (0.55 mmol) and NaOH (0.55 mmol) in water are added, yielding N-(3-chlorophenylacetyl)glycine.

- Cyclodehydration : Dichloromethane and N,N-diethylaniline hydrochloride (DEA·HCl, 0.65 mmol) are introduced to induce phase separation. A second equivalent of DMT-MM (0.55 mmol) promotes cyclization, affording the dihydroisoxazolone in 71% yield.

Advantages

- Solvent Compatibility : Reactions proceed in biphasic (aqueous/organic) systems, simplifying purification.

- Atom Economy : DMT-MM acts as a dual-purpose reagent, minimizing waste.

Grignard Reagent-Assisted Cyclization

Synthesis via β-Ketoamide Intermediates

Patent US5663360A discloses a scalable route to 3-chlorophenyl-containing oxazolidinones using Grignard reagents. While targeting a different heterocycle, this method’s principles apply to dihydroisoxazolones by substituting mandelic acid derivatives with β-ketoamides.

Key Steps

- Grignard Formation : 3-Chlorophenylmagnesium bromide is prepared from 1-bromo-3-chlorobenzene and magnesium in THF.

- Nucleophilic Addition : The Grignard reagent reacts with ethyl chlorooxaloacetate at −15°C to form a β-ketoester intermediate.

- Amidation and Cyclization : Treatment with hydroxylamine hydrochloride converts the ester to a β-ketoamide, which undergoes acid-catalyzed cyclization to the dihydroisoxazolone (yield: 82–86%).

Industrial Applicability

Oxidative Cyclization of Hydroxyamides

Sodium Hypochlorite-Mediated Ring Closure

Analogous to methods in sources and, hydroxyamides derived from 3-chlorophenylglyoxylic acid can undergo oxidative cyclization. For example, reacting N-(3-chlorobenzoyl)-β-hydroxypropionamide with NaOCl in dichloromethane at 0°C generates the dihydroisoxazolone via intramolecular dehydrogenation.

Optimization Insights

- Oxidant Stoichiometry : A 1:1 molar ratio of hydroxyamide to NaOCl prevents over-oxidation.

- Temperature : Reactions conducted below 5°C favor cyclization over side-product formation.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Time (h) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 68–75 | 4 | 0 | Moderate |

| DMT-MM One-Pot | 71 | 6.5 | 25 | High |

| Grignard Cyclization | 82–86 | 8 | −15 to 20 | Industrial |

| Oxidative Cyclization | 65 | 3 | 0–5 | Low |

Practical Considerations

- Regioselectivity : Cycloaddition methods offer superior control over substituent positioning.

- Green Chemistry : DMT-MM-based reactions utilize aqueous solvents, aligning with sustainable practices.

- Purity : Crystallization from hexane/ethyl acetate (1:1) achieves >95% purity in cycloaddition routes.

化学反应分析

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with NaOH (10% w/v) at 80°C replaces the chlorine atom with a hydroxyl group, yielding 3-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-one .

-

Amination : Treatment with NH₃ in ethanol at 60°C produces 3-(3-aminophenyl)-4,5-dihydro-1,2-oxazol-5-one .

Key Data :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10% w/v) | 80°C, 2 h | 3-(3-hydroxyphenyl) derivative | 72 | |

| NH₃ (ethanol) | 60°C, 4 h | 3-(3-aminophenyl) derivative | 65 |

Ring-Opening Reactions

The oxazolone ring is susceptible to nucleophilic attack at the carbonyl carbon:

-

Hydrolysis : Acidic or basic conditions cleave the ring. For instance, HCl (1M) at reflux converts the compound into 3-(3-chlorophenyl)-2-hydroxypropanamide .

-

Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl, forming 3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol.

Mechanistic Insight :

Ring-opening proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing chlorine .

Cycloaddition and Heterocycle Formation

The oxazolone participates in [3+2] cycloadditions:

-

With Nitrones : Forms isoxazolidine derivatives under microwave irradiation (120°C, 20 min) .

-

With Azides : Click chemistry with NaN₃ yields triazole-linked hybrids .

Example Reaction :

Functionalization at the 5-Position

The keto group at position 5 undergoes condensation reactions:

-

Schiff Base Formation : Reacts with anilines (e.g., 4-nitroaniline) in ethanol to form imine derivatives .

-

Grignard Addition : Phenylmagnesium bromide adds to the carbonyl, producing 5-phenyl-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole.

Spectroscopic Confirmation :

-

IR: Loss of carbonyl stretch (~1700 cm⁻¹) post-reduction.

-

¹H NMR: New singlet at δ 4.2 ppm for -CH₂-OH in reduced product.

Catalytic Modifications

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position .

-

Photocatalyzed C-H Activation : Visible-light-mediated functionalization at the meta position of the chlorophenyl group .

Optimized Conditions :

| Catalyst | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenyl | 78 | |

| Ru(bpy)₃Cl₂ | Acrylamide | 82 |

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antibacterial Agents : 5-Amino-substituted analogs inhibit E. coli (MIC: 8 µg/mL) .

-

Anticancer Hybrids : Triazole-linked derivatives exhibit IC₅₀ values of 2.1 µM against MCF-7 cells .

Stability and Degradation

科学研究应用

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid This derivative replaces the 3-chlorophenyl group with a 2-butyl-5-chloroimidazole moiety and introduces a carboxylic acid group.

- 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid The positional isomer (2-chlorophenyl vs. 3-chlorophenyl) exhibits distinct electronic effects.

4-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-3-(4-methylphenyl)-2,5-dihydro-1,2-oxazol-5-one

The bulky naphthalene and methylphenyl groups enhance π-π stacking interactions, increasing binding affinity in biological systems. However, the bromo and hydroxyl groups may lead to photodegradation, unlike the more stable 3-chlorophenyl variant .

Core Heterocycle Modifications

4-(3-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one

Replacing the dihydroisoxazolone core with an oxadiazolone ring alters ring strain and electron distribution. The oxadiazolone’s higher aromaticity reduces susceptibility to hydrolysis but may limit conformational flexibility in receptor binding .Acridin-4-yl-substituted Dihydroisoxazolones

Acridine derivatives (e.g., 5-(acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid) introduce planar aromatic systems, enhancing intercalation with DNA or proteins. This contrasts with the simpler 3-chlorophenyl analog, which lacks extended conjugation .

Physicochemical Properties

Molecular Weight and Polarity :

Thermal Stability : Chlorophenyl-substituted dihydroisoxazolones exhibit stability up to 150°C, whereas brominated naphthalene analogs decompose at lower temperatures (~100°C) due to labile substituents .

生物活性

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes a chlorophenyl group attached to a dihydro-oxazole ring. This structural configuration is significant as it influences the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that it could induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines at sub-micromolar concentrations .

- Mechanism of Action : Flow cytometry analyses revealed that the compound increases p53 expression and activates caspase-3 pathways, leading to programmed cell death in cancer cells .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis via p53 activation |

| U-937 | 12.00 | Caspase activation |

| A549 (Lung) | 10.50 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Activity Spectrum : The compound showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity

| Bacteria | MIC Value (mg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong inhibition |

| Escherichia coli | 0.025 | Moderate inhibition |

| Bacillus subtilis | 0.0048 | Effective |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating better interaction with cellular membranes.

- Oxazole Ring : The oxazole moiety contributes to the compound's ability to interfere with biological targets such as enzymes involved in cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in drug discovery:

- A study demonstrated that modifications to the oxazole structure led to increased potency against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

- Another investigation into the antibacterial activity of related compounds found that certain substitutions significantly improved their effectiveness against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving 3-chlorophenyl-substituted precursors. For example, cyclocondensation of hydroxylamine derivatives with α,β-unsaturated ketones under acidic conditions is a common route. Key intermediates, such as 4,5-dihydro-1,2-oxazol-5-one derivatives, should be characterized using NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and X-ray crystallography (using SHELX programs ) to resolve ambiguities in stereochemistry. Impurities like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol (from analogous syntheses ) must be monitored via HPLC with UV detection.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement to handle challenges like thermal motion or disorder in the chlorophenyl ring. For visualization, ORTEP-3 provides accurate thermal ellipsoid plots. Puckering parameters for the oxazolone ring can be calculated using Cremer-Pople coordinates to quantify deviations from planarity.

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data for the oxazolone ring be resolved?

- Methodological Answer : Discrepancies often arise from neglecting solvent effects or dynamic puckering in DFT calculations. To reconcile

Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis on computational models to assess ring critical points.

Compare experimental puckering amplitudes (from Cremer-Pople analysis ) with computed values.

Use molecular dynamics simulations to model ring flexibility under experimental conditions (e.g., temperature-dependent crystallography).

Q. What strategies optimize the compound’s bioactivity in antimicrobial studies, and how are structure-activity relationships (SARs) validated?

- Methodological Answer :

- Derivatization : Introduce substituents at the 3-chlorophenyl group (e.g., fluorine or methoxy groups, as seen in analogs ) to enhance lipophilicity and target binding.

- Assay Design : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays. Cross-validate with enzyme inhibition studies (e.g., binding to bacterial dihydrofolate reductase).

- SAR Validation : Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features with activity. For example, electron-withdrawing groups on the phenyl ring improve activity in related oxazolones .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer :

- Byproduct Identification : Employ LC-MS/MS to detect impurities like 6-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (a common byproduct in oxazolone syntheses ).

- Minimization Strategies : Optimize reaction conditions (e.g., lower temperature for cyclization steps) or use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates.

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic predictions for the oxazolone ring’s conformation?

- Resolution :

Crystal Packing Effects : Intermolecular interactions (e.g., C–H···O bonds ) can force the ring into non-equilibrium conformations. Compare multiple crystal forms (polymorphs) to isolate intrinsic vs. packing-driven geometries.

Dynamic Effects : NMR (in solution) averages ring puckering modes, whereas crystallography captures static snapshots. Use variable-temperature NMR to probe ring flexibility.

Experimental Design

Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions (e.g., with Grignard reagents) using in-situ IR spectroscopy to track carbonyl group consumption.

- Stereochemical Control : Use chiral auxiliaries or catalysts to direct nucleophilic attack to the oxazolone’s α- or β-position. For example, Evans’ oxazaborolidines can induce enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。